An In-depth Technical Guide to 9,10-Dihydroxystearic Acid: From Discovery to Cellular Signaling
An In-depth Technical Guide to 9,10-Dihydroxystearic Acid: From Discovery to Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,10-Dihydroxystearic acid (DHSA), a dihydroxy fatty acid derived from the oxidation of oleic acid, has garnered significant scientific interest due to its diverse biological activities. Initially characterized as a simple oxidation product, contemporary research has illuminated its roles in crucial cellular signaling pathways, implicating it as a modulator of metabolic and inflammatory responses. This technical guide provides a comprehensive overview of the discovery and history of DHSA, detailed experimental protocols for its synthesis, a compilation of its physicochemical and biological properties, and an in-depth exploration of its interactions with key signaling molecules, including Peroxisome Proliferator-Activated Receptors (PPARs) and the NLRP3 inflammasome. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Discovery and History
The history of 9,10-dihydroxystearic acid is intrinsically linked to the study of oleic acid oxidation. While the exact moment of its initial discovery is not pinpointed to a single event or individual, its presence as a product of oleic acid oxidation has been known for over a century. Early studies in the late 19th and early 20th centuries focused on the chemical transformation of unsaturated fatty acids.
A significant milestone in the study of DHSA was the work of Daniel Swern and his colleagues in the 1940s and 1950s. Their research extensively detailed methods for the hydroxylation of oleic acid to produce 9,10-dihydroxystearic acid, laying the groundwork for its efficient synthesis and subsequent investigation. A 1951 patent by Swern and Knight described a process for oxidizing oleic acid to produce DHSA, among other products.[1] Initially, DHSA was primarily of interest for its chemical properties and potential industrial applications. However, in recent decades, its biological significance has come to the forefront. Researchers have identified DHSA as an endogenous signaling molecule that can modulate key cellular pathways involved in metabolism and inflammation.
Quantitative Data
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₃₆O₄ | [2][3] |
| Molecular Weight | 316.48 g/mol | [2][3] |
| CAS Number | 120-87-6 | [2][3] |
| Melting Point | 90-136 °C (Isomer dependent) | [4] |
| Boiling Point | 481.6 ± 25.0 °C at 760 mmHg | [5] |
| Density | 1.0 ± 0.1 g/cm³ | [5] |
| Solubility | DMF: 25 mg/mL, DMSO: 10 mg/mL, Ethanol (B145695): 5 mg/mL, DMSO:PBS (pH 7.2) (1:5): 0.16 mg/mL | [2] |
Biological Activity
| Parameter | Observation | Concentration/Dosage | Model System | Reference(s) |
| PPARα Activation | Activates PPARα | 50-100 µM | CV-1 cells | [2] |
| PPARγ Activation | Activates PPARγ in a dose-dependent manner | 50-100 µM | CV-1 cells | [6] |
| Blood Glucose Levels | Decreases blood glucose levels | 4% in diet | High-fat diet-fed KKAy diabetic mice | [2][6] |
| Insulin (B600854) Sensitivity | Increases insulin sensitivity | 4% in diet | High-fat diet-fed KKAy diabetic mice | [2][6] |
| Body Weight | Decreases body weight | 4% in diet | High-fat diet-fed KKAy diabetic mice | [2] |
| NLRP3 Interaction | Shows strong interaction with NLRP3 (inflammasome) | Not specified | In silico molecular docking | [7] |
Experimental Protocols
The synthesis of 9,10-dihydroxystearic acid is most commonly achieved through the oxidation of oleic acid. Several methods have been established, with variations in oxidizing agents and catalysts.
Synthesis via Performic Acid Oxidation
This method, based on the work of Swern et al., involves the in situ generation of performic acid from formic acid and hydrogen peroxide.
Materials:
-
Oleic acid
-
Formic acid (98-100%)
-
30% Hydrogen peroxide
-
3N Sodium hydroxide (B78521)
-
3N Hydrochloric acid
-
95% Ethanol
Procedure:
-
To a well-stirred mixture of oleic acid and formic acid at 25°C, slowly add 30% hydrogen peroxide.
-
Maintain the reaction temperature at 40°C. The reaction is mildly exothermic.
-
After the peroxide is consumed (approximately 1.5-4 hours), remove the formic acid by distillation under reduced pressure.
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Heat the residue with an excess of 3N aqueous sodium hydroxide at 100°C for 1 hour to saponify the intermediate hydroxyformoxystearic acids.
-
Pour the hot soap solution into an excess of 3N hydrochloric acid with stirring to precipitate the crude 9,10-dihydroxystearic acid.
-
Wash the solid product with hot water to remove residual salts.
-
Recrystallize the crude product from 95% ethanol to yield purified 9,10-dihydroxystearic acid.[8]
Synthesis via Potassium Permanganate (B83412) Oxidation
This method provides a route to erythro-9,10-dihydroxystearic acid.
Materials:
-
Oleic acid
-
Sodium hydroxide
-
1% Potassium permanganate solution
-
Sodium sulfite (B76179) or sodium disulfite
-
Concentrated hydrochloric acid
-
Petroleum ether (60-80°C)
-
Ethanol
Procedure:
-
Dissolve oleic acid in an aqueous solution of sodium hydroxide with heating to form a clear solution.
-
Cool the solution and add 1% potassium permanganate solution while maintaining the temperature at 10°C.
-
After 5 minutes, add solid sodium sulfite or sodium disulfite to reduce the excess potassium permanganate.
-
Acidify the solution with concentrated hydrochloric acid to precipitate the crude product.
-
Collect the precipitate by filtration and wash with petroleum ether to remove unreacted oleic acid and other impurities.
-
Recrystallize the crude product from ethanol to obtain pure erythro-9,10-dihydroxystearic acid.[9]
Signaling Pathways
9,10-Dihydroxystearic acid has been identified as a signaling molecule that interacts with key regulators of metabolism and inflammation.
PPARα and PPARγ Activation
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. DHSA has been shown to activate both PPARα and PPARγ.
-
PPARα Activation: As a PPARα agonist, DHSA can influence the expression of genes involved in fatty acid oxidation.[2] This includes genes encoding for enzymes required for the beta-oxidation of fatty acids in the mitochondria and peroxisomes.
-
PPARγ Activation: Activation of PPARγ by DHSA is particularly relevant to its effects on glucose metabolism.[6] PPARγ is a master regulator of adipogenesis and plays a crucial role in insulin sensitization. Its activation can lead to an increased expression of genes that promote glucose uptake and utilization in adipose tissue.
The downstream effects of PPAR activation by DHSA are illustrated in the following diagrams:
Interaction with the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by inducing the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases.
Recent in silico studies have suggested a strong interaction between 9,10-dihydroxystearic acid and the NLRP3 protein.[7] While the precise nature of this interaction (activation or inhibition) is still under investigation, the modulation of the NLRP3 inflammasome by fatty acids is an active area of research. Saturated fatty acids have been shown to activate the NLRP3 inflammasome, whereas unsaturated fatty acids can have an inhibitory effect.[9][10] Given that DHSA is a dihydroxy-saturated fatty acid, its effect could be complex. The potential interaction of DHSA with the NLRP3 inflammasome highlights its possible role in modulating inflammatory responses.
The canonical activation of the NLRP3 inflammasome is a two-step process, which could be a point of modulation by DHSA:
Conclusion and Future Directions
9,10-Dihydroxystearic acid has transitioned from being a mere curiosity of fatty acid chemistry to a recognized bioactive lipid with significant potential in modulating key metabolic and inflammatory pathways. Its ability to activate PPARα and PPARγ underscores its relevance in the context of metabolic diseases such as type 2 diabetes and dyslipidemia. Furthermore, its putative interaction with the NLRP3 inflammasome opens new avenues for its investigation as an immunomodulatory agent.
Future research should focus on elucidating the precise molecular mechanisms underlying the biological activities of DHSA. This includes identifying the specific downstream target genes regulated by DHSA-mediated PPAR activation and characterizing the exact nature of its interaction with the NLRP3 inflammasome. Further in vivo studies are warranted to validate the therapeutic potential of DHSA in various disease models. A deeper understanding of the structure-activity relationship of DHSA and its derivatives could also pave the way for the development of novel therapeutic agents for metabolic and inflammatory disorders.
References
- 1. pnas.org [pnas.org]
- 2. Fatty Acid Regulation of NLRP3 Inflammasome Activity [repository.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lipid-protein interactions regulating the canonical and the non-canonical NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unsaturated fatty acids prevent activation of NLRP3 inflammasome in human monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
